Azalomycin B; Gopalamicin; Efomycin E

Antimicrobial Resistance Gram-positive Infection Macrolide Resistance

Researchers targeting drug-resistant Gram-positive pathogens often face cross-resistance with standard macrolides. Azalomycin B (Elaiophylin) solves this by retaining potent activity against MRSA and VRE (MIC 1-2 µg/mL) where erythromycin and azithromycin fail (MIC >256 µg/mL). • Late-stage autophagy inhibitor blocking autophagic flux at 0.75 µM - 26.7× more potent than chloroquine, without lysosomal deacidification. • Dual antiprotozoal activity: IC50 370 ng/mL (P. falciparum K1a) and 460 ng/mL (T. brucei brucei). • Supplied as white to off-white solid, ≥98% HPLC purity; stable at ambient temperature during standard global shipping.

Molecular Formula C54H88O18
Molecular Weight 1025.3 g/mol
Cat. No. B14795562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzalomycin B; Gopalamicin; Efomycin E
Molecular FormulaC54H88O18
Molecular Weight1025.3 g/mol
Structural Identifiers
SMILESCCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C
InChIInChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/t27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54-/m1/s1
InChIKeyOSERMIPXNLXAPD-IGSLCSJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azalomycin B: Compound Identity and Procurement Classification


Azalomycin B, chemically synonymous with Elaiophylin, Gopalamicin, and Efomycin E (CAS 37318-06-2), is a C₂-symmetric 16-membered macrocyclic diolide antibiotic first isolated from Streptomyces hygroscopicus and S. violaceoniger [1]. It belongs to the glycosylated macrodiolide subfamily and exhibits a multi-target pharmacological profile spanning antibacterial, antiprotozoal, antifungal (in synergy), anticancer, and immunomodulatory activities. The compound is supplied as a white to off-white solid with a molecular weight of 1025.3 Da and is typically characterized by ≥98% HPLC purity from commercial vendors . Its hemiketal-containing macrodiolide core distinguishes it structurally from monocyclic macrolides (e.g., erythromycin, azithromycin) and polyene antifungals (e.g., amphotericin B).

Resistance screening Macrolide resistance-evasion antimicrobial probe
Autophagy Late-stage flux blocker via cathepsin attenuation
Antiparasitic Dual-species tool for Apicomplexa and Kinetoplastida
ATPase probe Selective P-type ATPase inhibitor (no F/V-type)

Why Azalomycin B Cannot Be Replaced by Other Macrolides or Autophagy Inhibitors


Azalomycin B occupies a unique pharmacological intersection that no single analog fully replicates, making direct substitution scientifically unjustified. Unlike conventional macrolides (erythromycin, azithromycin) that bind the 50S ribosomal subunit, Azalomycin B retains potent activity against MRSA and VRE strains that are completely resistant to those agents (MIC >256 µg/mL) [1], indicating a distinct mechanism unaffected by common macrolide resistance determinants. Its dual antiprotozoal activity against both Plasmodium and Trypanosoma species, with a characteristic selectivity index profile, differs markedly from artemisinin or chloroquine [2]. Furthermore, Azalomycin B acts as a late-stage autophagy inhibitor that blocks autophagic flux by attenuating lysosomal cathepsin activity, a mechanism distinct from chloroquine's lysosomal deacidification [3]. These orthogonal activity vectors preclude straightforward replacement by any single in-class or cross-class compound.

Macrolide comparators
Erythromycin/azithromycin lack activity against MRSA/VRE; resistance-evasion phenotype may not transfer.
Chloroquine substitution
Chloroquine blocks autophagy via lysosomal deacidification; cathepsin-dependent endpoint interpretation may shift.
Antiparasitic standards
Artemisinin/chloroquine are single-species agents; dual-species profiling may not replicate.

Quantitative Differentiation Evidence Against Closest Comparators


Anti-MRSA and Anti-VRE Activity Without Macrolide Cross-Resistance

Azalomycin B (Elaiophylin, compound 1) exhibits MIC values of 1–2 µg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) clinical isolates, whereas the clinically used macrolides azithromycin and erythromycin show MIC >256 µg/mL against the identical strains, confirming complete cross-resistance evasion [1]. Against MRSA strain S. aureus ATCC 33591, Azalomycin B MIC is 1 µg/mL compared to azithromycin >256 µg/mL, erythromycin >256 µg/mL, and vancomycin 0.5 µg/mL. This lack of cross-resistance was observed across 12 tested Gram-positive strains including MSSA, MRSA, MSSE, MRSE, VSE, and VRE [1].

Anti-MRSA / VRE MIC
Head-to-head
Azalomycin B: MIC 1–2 µg/mL Azithromycin/Erythromycin: >256 µg/mL Vancomycin: 0.5–4 µg/mL
Reported macrolide resistance evasion profile
Across 12 Gram-positive strains; CLSI broth microdilution
Antimicrobial Resistance Gram-positive Infection Macrolide Resistance MRSA

Dual Antiprotozoal Activity Against Plasmodium and Trypanosoma

Azalomycin B demonstrates dual in vitro antiprotozoal activity against both Plasmodium falciparum K1a (IC50 370 ng/mL; 0.36 µM) and Trypanosoma brucei brucei GUTat 3.1 (IC50 460 ng/mL; 0.45 µM), with a cytotoxicity IC50 of 870 ng/mL against human MRC-5 lung fibroblasts, yielding selectivity indices (SI) of 2.4 (P.f.) and 1.9 (T.b.b.) [1]. In direct comparison from the same assay panel, artemisinin exhibits potent but narrow anti-Plasmodium activity (IC50 6 ng/mL, SI 7528), while chloroquine shows an IC50 of 184 ng/mL against P. falciparum (SI 101) with no activity against T. brucei [1]. Suramin displays selective anti-Trypanosoma activity (IC50 1580 ng/mL, SI >63) but lacks anti-Plasmodium activity. Thus, Azalomycin B is the only compound in this panel that shows dual activity across both kinetoplastid and apicomplexan parasites, albeit with a narrower therapeutic window.

Dual Antiprotozoal IC50
Reported
P. falciparum K1a: 370 ng/mL (SI 2.4) T. brucei brucei: 460 ng/mL (SI 1.9) Artemisinin/Chloroquine: single-species only
Supports dual-species target identification context
Narrow SI; cytotoxicity monitoring required
Antiprotozoal Malaria Trypanosomiasis Selectivity Index

Late-Stage Autophagy Inhibition via Cathepsin Attenuation

Azalomycin B blocks autophagic flux at the late stage by attenuating lysosomal cathepsin activity, leading to accumulation of autophagosomes and the cargo adapter SQSTM1/p62. In U266 multiple myeloma cells, Azalomycin B at 0.75 µM (12 h) induced autophagosome accumulation comparable to that produced by chloroquine at 20 µM, as quantified by LC3B-II puncta immunofluorescence microscopy and mRFP-GFP-LC3 tandem reporter assays [1]. Western blot analysis confirmed that Azalomycin B (0.75 µM) alone increased LC3B-II conversion similarly to chloroquine (20 µM), and co-treatment did not produce additive effects, indicating convergent action on the late autophagy stage [1]. Critically, unlike chloroquine—which inhibits autophagy by raising lysosomal pH through lysosomotropic accumulation—Azalomycin B directly attenuates lysosomal cathepsin proteolytic activity without deacidifying lysosomes [2].

Autophagic Flux Blockade
Head-to-head
0.75 µM Azalomycin B ≈ 20 µM chloroquine Cathepsin attenuation vs lysosomal pH change
Supports cathepsin-dependent pathway interrogation
U266 cells; LC3B-II puncta, n=3
Autophagy Lysosomal Inhibition Cell Biology Drug Discovery

Antifungal Synergy with Rapamycin Without Intrinsic Anti-Candida Activity

Azalomycin B alone exhibits no detectable activity against Candida albicans ATCC 11651, yet it markedly enhances the antifungal activity of the co-produced macrolide rapamycin when applied in combination [1]. This property is not shared by all macrolide co-metabolites: nigericin, which is co-produced with Azalomycin B by S. hygroscopicus ATCC 29253, has only weak intrinsic activity and also enhances rapamycin, but Azalomycin B does not enhance nigericin's activity, indicating a specific synergy directed solely toward rapamycin [1]. This chemotype-specific synergy pair (Azalomycin B + rapamycin) represents a functionally distinct antifungal strategy not replicated by standard azole or polyene antifungals, where synergy typically involves membrane disruption or ergosterol biosynthesis inhibition.

Antifungal Synergy
Method context
No intrinsic anti-Candida activity Markedly enhances rapamycin (not nigericin)
Rapamycin-specific chemosensitizer profile
C. albicans ATCC 11651; agar diffusion
Antifungal Synergy Candida albicans Rapamycin Combination Therapy

Selective Inhibition of P-Type ATPases

Azalomycin B selectively inhibits P-type ATPases, exemplified by the P-type, K⁺-dependent ATPase from Escherichia coli, while showing no inhibitory activity whatsoever against F-type ATPases (mitochondrial/chloroplast F₁F₀-ATP synthase) or V-type ATPases (vacuolar H⁺-ATPase) . This isoform selectivity profile contrasts with the well-known V-type ATPase inhibitor bafilomycin A1, which potently and selectively targets V-ATPases but does not inhibit P-type ATPases, and with oligomycin, which selectively inhibits F-type ATPases. Azalomycin B thus occupies a unique selectivity niche among ATPase inhibitors, making it a valuable biochemical tool for dissecting P-type ATPase function in membrane preparations containing multiple ATPase isoforms.

P-Type ATPase Selectivity
Data to verify
Inhibits P-type K⁺-ATPase No effect on F-type/V-type ATPases
Reported isoform selectivity context
Class-level inference; quantitative data to verify
ATPase Inhibition Ion Transport Membrane Biology Biochemical Tool

High-Impact Procurement Scenarios for Azalomycin B


Anti-MRSA/VRE Drug Discovery: Resistance-Evading Lead Scaffold

Azalomycin B is the compound of choice for antimicrobial discovery programs targeting drug-resistant Gram-positive pathogens. Its MIC of 1–2 µg/mL against MRSA and VRE strains, coupled with the complete absence of cross-resistance to erythromycin and azithromycin (MIC >256 µg/mL for both comparators) [1], makes it an ideal starting scaffold for medicinal chemistry optimization. Procurement is justified for structure-activity relationship (SAR) studies aimed at improving potency while retaining the macrolide resistance-evasion phenotype. The compound's demonstrated activity against methicillin-resistant S. epidermidis (MRSE, MIC 2 µg/mL) further broadens its utility in anti-biofilm and medical device infection research.

Autophagy Flux Research: Cathepsin-Dependent Blocker Tool

For cell biology laboratories investigating the later stages of macroautophagy, Azalomycin B provides a mechanistically distinct and more potent alternative to chloroquine. Its 26.7-fold lower effective concentration (0.75 µM vs 20 µM) for blocking autophagic flux, combined with its cathepsin-attenuating mechanism that does not deacidify lysosomes [2], enables selective study of lysosomal proteolytic function without the pH-dependent pleiotropic effects of chloroquine. This compound is particularly valuable in cancer biology settings where drug-resistant cells exhibit elevated basal autophagy levels and enhanced sensitivity to late-stage autophagy blockade, as demonstrated in ovarian cancer and multiple myeloma models [3].

Antifungal Synergy Elucidation: Rapamycin-Specific Chemosensitizer

Azalomycin B is uniquely suited for antifungal synergy mechanism studies because it possesses no intrinsic anti-Candida activity yet specifically and markedly enhances rapamycin's antifungal effect, without potentiating nigericin [4]. This property allows researchers to decouple chemosensitization from direct antifungal killing, facilitating target identification studies (e.g., TOR pathway modulation) in Candida albicans and other pathogenic fungi. Procurement for combination screening panels is warranted when investigating fungal-specific synergy mechanisms that are not addressed by conventional azole-azole or azole-polyene combination studies.

Dual-Species Antiparasitic Probe for Target Identification

Parasitology programs focused on identifying conserved molecular targets across evolutionarily divergent protozoan pathogens will find Azalomycin B uniquely valuable. Its dual IC50 values of 370 ng/mL against P. falciparum K1a and 460 ng/mL against T. brucei brucei GUTat 3.1, with defined cytotoxicity/selectivity windows [5], enable comparative target deconvolution and resistance mutant generation in both Apicomplexa and Kinetoplastida. The compound's selectivity index of ~2, while narrow, is sufficient for in vitro tool compound use and provides a baseline for medicinal chemistry efforts aimed at improving the therapeutic window.

Application
Selection Property
Validation Focus
Macrolide resistance-evasion antimicrobial screening
Structurally distinct chemotype retaining activity against MRSA/VRE
MIC and strain-panel profiling
Late-stage autophagy flux studies
Cathepsin-attenuating mechanism without lysosomal pH change
Autophagic flux and lysosomal function endpoints
Antifungal synergy mechanism research
Rapamycin-specific chemosensitizer; zero intrinsic anti-Candida activity
Synergy endpoint validation in fungal models
Dual-species antiparasitic target identification
Broad antiprotozoal activity across Apicomplexa and Kinetoplastida
Selectivity index and cytotoxicity profiling
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